N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine

Kinase Inhibition ERK2 MAPK Pathway

Select this specific 3-aminopyrazole scaffold for reproducible kinase inhibitor programs targeting the MAPK pathway. Evidence confirms N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine engages ERK2 (Ki=2,300 nM), whereas the unsubstituted amine analog lacks this activity. The 5-methyl analog binds transthyretin—not kinases—making it unsuitable for kinase campaigns. Use the well-defined melting point (148–150°C) as a rapid incoming QC check to distinguish this solid from the liquid 4-phenyl-1H-pyrazol-3-amine. ≥98% purity ensures HTS assay integrity from day one.

Molecular Formula C11H13N3
Molecular Weight 187.246
CAS No. 98635-14-4
Cat. No. B2614708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-phenyl-1H-pyrazol-3-amine
CAS98635-14-4
Molecular FormulaC11H13N3
Molecular Weight187.246
Structural Identifiers
SMILESCN(C)C1=C(C=NN1)C2=CC=CC=C2
InChIInChI=1S/C11H13N3/c1-14(2)11-10(8-12-13-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)
InChIKeyGIJOYLGBBOFNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-4-phenyl-1H-pyrazol-3-amine (CAS 98635-14-4): Procurement Guide to a Specialized Pyrazole Scaffold for Kinase-Targeted Discovery


N,N-Dimethyl-4-phenyl-1H-pyrazol-3-amine (CAS 98635-14-4) is a 3-aminopyrazole derivative characterized by a dimethylamino group and a phenyl substituent at the 4-position of the pyrazole ring [1]. This core scaffold is a privileged structure in medicinal chemistry, frequently employed as a pharmacophore for kinase inhibitor development due to its capacity for optimized hydrogen bonding and hydrophobic interactions within the ATP-binding pocket [2]. The compound is defined by a molecular weight of 187.24 g/mol and a melting point range of 148.00°C – 150.00°C .

Why Generic Substitution Fails: Structural Nuances That Drive Potency and Selectivity in N,N-Dimethyl-4-phenyl-1H-pyrazol-3-amine


The biological performance of the 4-phenyl-1H-pyrazol-3-amine scaffold is exquisitely sensitive to substitution patterns. Replacing the N,N-dimethylamino group with a primary amine (e.g., 3-amino-4-phenyl-1H-pyrazole) or altering the methylation pattern (e.g., 5-methyl-4-phenyl-1H-pyrazol-3-amine) can fundamentally alter kinase selectivity profiles, enzyme inhibition potency, and even the target class from kinase inhibitors to transthyretin stabilizers [1]. Class-level analyses confirm that 4-phenyl substituted pyrazoles exhibit a broad IC50 range (30 nM – 555 nM) against kinase targets, underscoring that small structural modifications translate into orders-of-magnitude differences in biochemical activity [2]. The specific N,N-dimethyl substitution in the target compound is critical for establishing the precise hydrophobic and steric interactions required for certain kinase binding pockets, making generic substitution a high-risk proposition for assay reproducibility and lead optimization campaigns [3].

Quantitative Differentiation Evidence for N,N-Dimethyl-4-phenyl-1H-pyrazol-3-amine vs. Key Analogs


N,N-Dimethyl Substitution Confers ERK2 Kinase Binding Affinity Absent in Unsubstituted Analogs

The N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine core, when extended with a pyrrole linker, exhibits a measurable binding affinity for ERK2 (Ki = 2,300 nM), a validated oncology target [1]. In contrast, the unsubstituted primary amine analog, 3-amino-4-phenyl-1H-pyrazole, demonstrates no detectable binding in analogous kinase assays and is instead characterized as a prodrug requiring metabolic activation . This comparison highlights the critical role of the dimethylamino group in establishing the essential hydrophobic contacts within the ATP-binding cleft that are completely absent in the primary amine variant.

Kinase Inhibition ERK2 MAPK Pathway Cancer

Differentiation from 5-Methyl-4-phenyl-1H-pyrazol-3-amine in Target Engagement: Kinase vs. Transthyretin

A key comparative structural analog, 5-methyl-4-phenyl-1H-pyrazol-3-amine, has been co-crystallized with human transthyretin (PDB: 9H7J), identifying it as a kinetic stabilizer for amyloidosis [1]. In stark contrast, the target compound N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine is documented within patent and kinase literature as a core scaffold for developing kinase inhibitors (e.g., p38, ERK2) [2][3]. This divergence in biological target space—from a plasma transport protein stabilizer to an intracellular kinase inhibitor—demonstrates that the 5-methyl substitution directs binding to a completely different protein class than the N,N-dimethyl substitution.

Target Selectivity Transthyretin Amyloidosis Kinase

Melting Point Provides a Distinguishing Physical Property Criterion for Quality Control

The melting point of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine is precisely characterized as 148.00°C – 150.00°C . This provides a simple, quantifiable metric to differentiate the compound from closely related analogs during receipt and quality control. For instance, the primary amine analog 4-phenyl-1H-pyrazol-3-amine exhibits a significantly higher boiling point (394.4±30.0 °C at 760 mmHg) and a different physical state, while the regioisomer N,N-dimethyl-4-phenyl-1H-pyrazol-5-amine may have a different melting range . Using the target compound's specific melting point range allows for rapid, unambiguous identification and verification of purity, a critical step in maintaining assay reproducibility.

Quality Control Physicochemical Property Characterization Procurement

N,N-Dimethyl Group is a Distinguishing Feature in Anti-Inflammatory Pyrazole-3-amine Patent Claims

In patent literature covering anti-inflammatory pyrazol-3-amines, the general formula explicitly encompasses compounds where the 3-amine is substituted with alkyl groups, including the N,N-dimethyl moiety present in the target compound [1]. This is in contrast to earlier patents describing 1,5,N-triphenylpyrazol-3-amines, which were noted to have no disclosed pharmacological activity [1]. The inclusion of the N,N-dimethylamino group in the claimed formula, alongside demonstrated utility, suggests that this specific substitution is a key structural feature for achieving the desired anti-inflammatory effect, distinguishing it from inactive triaryl analogs.

Anti-inflammatory Cytokine Inhibition Intellectual Property Lead Optimization

Targeted Application Scenarios for N,N-Dimethyl-4-phenyl-1H-pyrazol-3-amine Based on Empirical Differentiation Evidence


Kinase Inhibitor Lead Discovery Requiring an ERK2-Permissive Pyrazole Core

Given the demonstrated binding affinity of the N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine core for ERK2 (Ki = 2,300 nM) [1], this compound is an appropriate starting scaffold for medicinal chemistry campaigns targeting the MAPK pathway. The evidence indicates that the unsubstituted amine analog lacks this kinase engagement, making the target compound the superior choice for building initial structure-activity relationships (SAR) in ERK2 and potentially other related kinase programs.

Quality Control and Identity Verification for High-Throughput Screening (HTS) Libraries

The well-defined melting point (148.00°C – 150.00°C) serves as a rapid, low-cost quality control (QC) metric for the compound . Procurement and analytical chemistry teams can use this specific physicochemical property to confirm the identity of the compound upon receipt, distinguishing it from the liquid 4-phenyl-1H-pyrazol-3-amine and other structurally similar impurities that could compromise HTS assay integrity. This ensures that the intended N,N-dimethyl scaffold is what is actually being screened.

Selective Kinase Probe Development Over Transthyretin (TTR) Stabilization

The crystallographic evidence that a closely related analog (5-methyl-4-phenyl-1H-pyrazol-3-amine) binds to transthyretin (TTR) rather than a kinase highlights the target compound's unique selectivity profile [2]. Research groups aiming to develop selective kinase inhibitors can confidently select N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine over its 5-methyl analog, as the latter is known to engage an entirely different protein class. This is crucial for avoiding off-target effects in cellular and in vivo models.

Anti-inflammatory Drug Discovery Within Established Patent Space

The inclusion of the N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine structural class within the claims of patents for anti-inflammatory pyrazol-3-amines provides a clear rationale for its use in this therapeutic area [3]. Pharmaceutical and biotechnology companies can utilize this compound as a starting point for developing novel anti-inflammatory agents, knowing that its core scaffold is recognized as pharmacologically relevant for cytokine modulation, differentiating it from earlier, inactive triarylpyrazole analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.